molecular formula C12H19N3O5 B14667385 N,N-diethylethanamine;3,4-dinitrophenol CAS No. 37501-37-4

N,N-diethylethanamine;3,4-dinitrophenol

Cat. No.: B14667385
CAS No.: 37501-37-4
M. Wt: 285.30 g/mol
InChI Key: VOMMIMQNPAFYEB-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;3,4-dinitrophenol: is a compound that combines the properties of an amine and a nitrophenol N,N-diethylethanamine is a tertiary amine, while 3,4-dinitrophenol is a nitrophenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base.

    3,4-dinitrophenol: is prepared by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition.

Industrial Production Methods:

    N,N-diethylethanamine: is produced industrially by the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst such as aluminum chloride.

    3,4-dinitrophenol: is manufactured by the controlled nitration of phenol in large-scale reactors, followed by purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.

    Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.

    Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.

    Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.

    Substitution reactions: Quaternary ammonium salts, acylated amines.

Scientific Research Applications

Chemistry:

    N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.

    3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.

Biology:

    N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.

Medicine:

    N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.

    3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.

Industry:

    N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.

    3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.

Mechanism of Action

N,N-diethylethanamine:

  • Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.
  • In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

3,4-dinitrophenol:

  • Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.
  • This mechanism is utilized in studies of mitochondrial function and metabolic regulation.

Comparison with Similar Compounds

    N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.

    2,4-dinitrophenol: Similar nitrophenol structure but with nitro groups at different positions.

Uniqueness:

    N,N-diethylethanamine: has a higher molecular weight and different steric properties compared to N,N-dimethylethanamine, affecting its reactivity and applications.

    3,4-dinitrophenol: has unique positioning of nitro groups, influencing its chemical reactivity and biological effects compared to 2,4-dinitrophenol.

Properties

CAS No.

37501-37-4

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

N,N-diethylethanamine;3,4-dinitrophenol

InChI

InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3

InChI Key

VOMMIMQNPAFYEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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